Ceritinib
Descripción general
Descripción
Ceritinib is a pharmaceutical compound primarily used for the treatment of non-small cell lung cancer (NSCLC) that is positive for anaplastic lymphoma kinase (ALK) mutations. It is a second-generation ALK inhibitor developed by Novartis and received approval from the United States Food and Drug Administration in April 2014 . This compound is marketed under the trade name Zykadia and is administered orally.
Aplicaciones Científicas De Investigación
Ceritinib has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying ALK inhibition and its effects on cancer cell proliferation.
Biology: Investigated for its role in modulating signaling pathways involved in cell growth and apoptosis.
Mecanismo De Acción
Ceritinib is an antineoplastic kinase inhibitor primarily used to treat anaplastic lymphoma kinase (ALK)-positive metastatic non-small cell lung cancer (NSCLC) in patients who have shown inadequate clinical response or intolerance to crizotinib .
Target of Action
This compound targets the anaplastic lymphoma kinase (ALK) . ALK is a receptor tyrosine kinase, which, after genetic rearrangement, acts as an oncogenic driver in a subset of non-small cell lung cancers (NSCLCs) . This compound also targets other tyrosine kinases such as insulin-like growth factor 1 receptor (IGF1R) and focal adhesion kinase (FAK) .
Mode of Action
This compound exerts its therapeutic effect by inhibiting autophosphorylation of ALK , ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells . This inhibition blocks the constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype .
Biochemical Pathways
This compound treatment inhibits the RTK/ACK/AR pathway and other downstream pathways in AR+ TNBC cells . It also inhibits the FAK-YB-1 signaling pathway that leads to paclitaxel resistance in all types of TNBC cells .
Pharmacokinetics
The pharmacokinetics of this compound are complex. It is highly bound to human plasma protein and to brain tumor tissue . The unbound drug concentrations achieved in brain metastases and patients with recurrent glioblastoma were insufficient for target modulation .
Result of Action
The molecular and cellular effects of this compound’s action include the inhibition of cell growth in vitro and in vivo . The combination of this compound and enzalutamide showed a robust inhibitory effect on cell growth of AR+ TNBC cells .
Análisis Bioquímico
Biochemical Properties
Ceritinib exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells . It also inhibits other receptor kinases such as insulin-like growth factor I receptor (IGF-1R), insulin receptor and ROSI .
Cellular Effects
This compound has shown to have a robust inhibitory effect on cell growth of AR+ TNBC cells in vitro and in vivo . It also inhibits FAK-YB-1 signaling pathway that leads to paclitaxel resistance in all types of TNBC cells . In ALK+ NSCLC, this compound showed antitumor activity in patients with active brain metastases and/or leptomeningeal disease .
Molecular Mechanism
This compound acts by inhibiting the autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells . It also inhibits RTK/ACK/AR pathway and other downstream pathways in AR+ TNBC cells .
Temporal Effects in Laboratory Settings
This compound has shown to have a fierce lethality to the planktonic and persistent S. aureus by a time-killing kinetics assay . It also showed biofilm inhibition and mature biofilm eradication .
Dosage Effects in Animal Models
In animal models, this compound showed a robust inhibitory effect on cell growth of AR+ TNBC cells . The combination of paclitaxel and this compound showed drastic inhibition of tumor growth compared to a single drug alone .
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 3A with other cytochrome P450 enzymes . It is mainly excreted in the feces, with only a minor fraction being eliminated in urine .
Transport and Distribution
This compound is a substrate for the adenosine triphosphate binding-cassette transporter B1 . The different substrate specificities of the transporters play a key role in superior blood–brain barrier penetration by alectinib than by crizotinib and this compound .
Subcellular Localization
The ROS1 fusion gene partner seems responsible for defining the subcellular localization of the resulting protein
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of ceritinib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of a pyrimidine ring, introduction of a piperidine moiety, and subsequent functionalization to introduce the sulfonamide group. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired chemical transformations .
Industrial Production Methods: Industrial production of this compound involves optimizing the synthetic route for large-scale manufacturing. This includes the use of high-purity reagents, efficient reaction conditions, and robust purification techniques to ensure the final product meets pharmaceutical standards. The process may also involve crystallization and recrystallization steps to obtain the desired polymorphic form of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Ceritinib undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify certain functional groups within the this compound molecule.
Substitution: Nucleophilic and electrophilic substitution reactions are common in the synthesis and modification of this compound.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and sulfonyl chlorides are employed in substitution reactions.
Major Products: The major products formed from these reactions include various intermediates and derivatives of this compound, which can be further processed to obtain the final pharmaceutical compound .
Comparación Con Compuestos Similares
Crizotinib: First-generation ALK inhibitor.
Alectinib: Second-generation ALK inhibitor with a different chemical structure.
Brigatinib: Another second-generation ALK inhibitor with unique pharmacokinetic properties.
Ceritinib stands out due to its high potency and ability to overcome resistance mechanisms that limit the efficacy of first-generation inhibitors .
Propiedades
IUPAC Name |
5-chloro-2-N-(5-methyl-4-piperidin-4-yl-2-propan-2-yloxyphenyl)-4-N-(2-propan-2-ylsulfonylphenyl)pyrimidine-2,4-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36ClN5O3S/c1-17(2)37-25-15-21(20-10-12-30-13-11-20)19(5)14-24(25)33-28-31-16-22(29)27(34-28)32-23-8-6-7-9-26(23)38(35,36)18(3)4/h6-9,14-18,20,30H,10-13H2,1-5H3,(H2,31,32,33,34) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VERWOWGGCGHDQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C2CCNCC2)OC(C)C)NC3=NC=C(C(=N3)NC4=CC=CC=C4S(=O)(=O)C(C)C)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36ClN5O3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10725373 | |
Record name | Ceritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
558.1 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Mechanism of Action |
Ceritinib inhibits Anaplastic lymphoma kinase (ALK) also known as ALK tyrosine kinase receptor or CD246 (cluster of differentiation 246), which is an enzyme that in humans is encoded by the ALK gene. About 4-5% of NSCLCs have a chromosomal rearrangement that generates a fusion gene between EML4 (echinoderm microtubule-associated protein-like 4) and ALK (anaplastic lymphoma kinase), which results in constitutive kinase activity that contributes to carcinogenesis and seems to drive the malignant phenotype. Ceritinib exerts its therapeutic effect by inhibiting autophosphorylation of ALK, ALK-mediated phosphorylation of the downstream signaling protein STAT3, and proliferation of ALK-dependent cancer cells. Ceritinib has been shown to inhibit in vitro proliferation of cell lines expressing EML4-ALK and NPM-ALK fusion proteins and demonstrated dose-dependent inhibition of EML4-ALK-positive NSCLC xenograft growth in mice and rats. | |
Record name | Ceritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
1032900-25-6 | |
Record name | Ceritinib | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1032900-25-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ceritinib [USAN:INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1032900256 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ceritinib | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB09063 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ceritinib | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10725373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,4-Pyrimidinediamine, 5-chloro-N4-[2-[(1-methylethyl)sulfonyl]phenyl]-N2-[5-methyl-2-(1-methylethoxy)-4-(4-piperidinyl)phenyl]- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CERITINIB | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K418KG2GET | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.